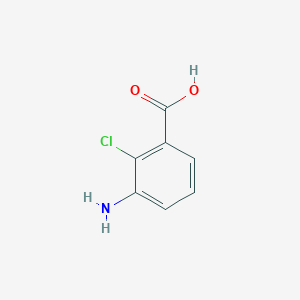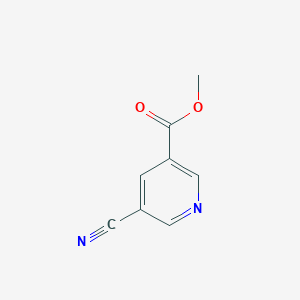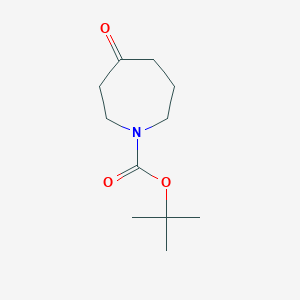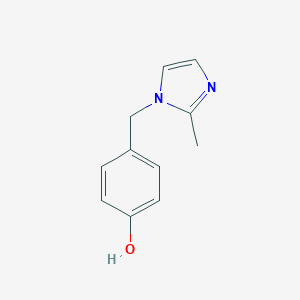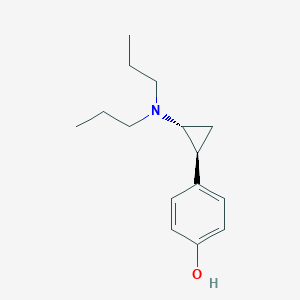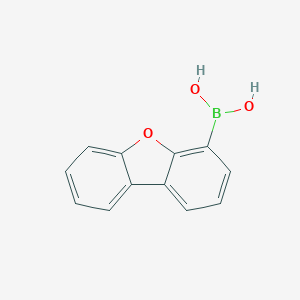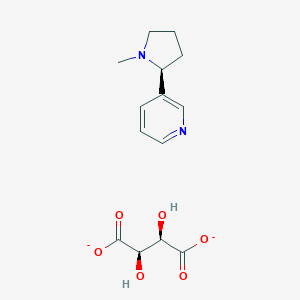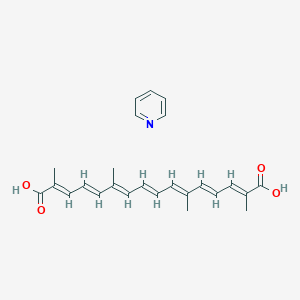
pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is a chemical compound that is widely used in scientific research. It is a member of the pyridine family of compounds, which are known for their diverse applications in various fields of science. Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is synthesized using a specific method, which will be discussed in detail in Additionally, the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will also be explored.
作用机制
The mechanism of action of pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is not well understood. However, it is believed that this compound interacts with various biological molecules, including proteins, DNA, and RNA. This interaction can result in changes to the structure and function of these molecules, leading to various biochemical and physiological effects.
生化和生理效应
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.
实验室实验的优点和局限性
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has various advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used in the synthesis of various organic compounds. Additionally, this compound has various biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one limitation of this compound is that it is a complex molecule that requires expertise and specialized equipment for its synthesis and purification.
未来方向
There are various future directions for the study of pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid. One future direction is the development of new synthetic methods for this compound, which could potentially increase its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological processes. Furthermore, the development of new materials and compounds based on pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid could lead to the discovery of new applications in various fields of science.
合成方法
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is synthesized using a specific method. The synthesis of this compound involves the reaction of pyridine with a specific organic compound in the presence of a catalyst. The reaction results in the formation of the desired compound, which can then be purified using various techniques such as column chromatography, recrystallization, and distillation. The synthesis of this compound is a complex process that requires expertise and specialized equipment.
科学研究应用
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. This compound is also used in the development of new materials, such as liquid crystals, OLEDs, and conducting polymers. Additionally, pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is used in the study of various biological processes, including enzyme catalysis, protein folding, and DNA replication.
属性
CAS 编号 |
102601-40-1 |
|---|---|
产品名称 |
pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |
分子式 |
C25H29NO4 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
pyridine;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |
InChI |
InChI=1S/C20H24O4.C5H5N/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;1-2-4-6-5-3-1/h5-14H,1-4H3,(H,21,22)(H,23,24);1-5H/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+; |
InChI 键 |
GUBBAMAOBVKDMC-DWBLJZBXSA-N |
手性 SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C.C1=CC=NC=C1 |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.C1=CC=NC=C1 |
规范 SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.C1=CC=NC=C1 |
其他 CAS 编号 |
102601-40-1 |
同义词 |
crocetin, pyridine salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



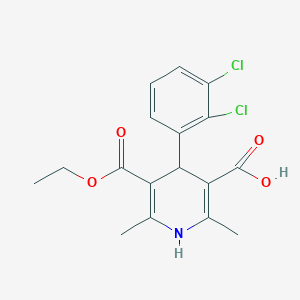
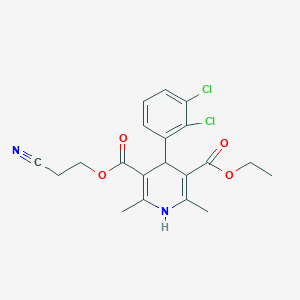
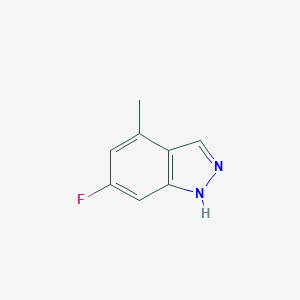
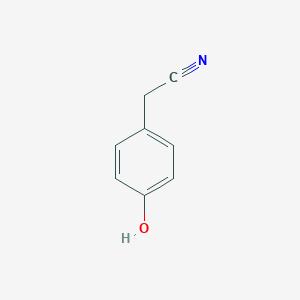
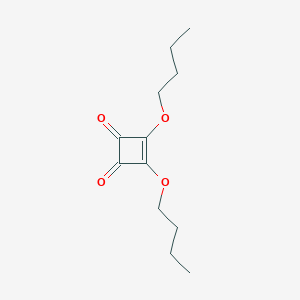
![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)
![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
